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Introduction
UFP-101, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂, is a potent and highly

selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known

as the NOP receptor or ORL1.[1][2][3][4] The NOP receptor, a G-protein coupled receptor

(GPCR), is the fourth member of the opioid receptor family and is implicated in a variety of

physiological processes, including pain modulation, mood regulation, and immune responses.

[5][6] UFP-101 acts as a silent antagonist, meaning it binds to the NOP receptor with high

affinity without initiating a cellular response, thereby blocking the effects of the endogenous

ligand N/OFQ and other NOP receptor agonists.[2][4] Its high affinity and selectivity make UFP-
101 an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and

pathological roles of the NOP receptor system.[1][5]

These application notes provide detailed protocols for utilizing UFP-101 in common receptor

binding assays, namely radioligand competition binding assays and GTPγS binding assays, to

characterize the interaction of test compounds with the NOP receptor.
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The following table summarizes the binding affinities and functional potencies of UFP-101 and

other relevant ligands at the NOP receptor. This data is crucial for experimental design and for

the comparison of novel compounds.

Compoun
d

Assay
Type

Receptor
Source

pKi Ki (nM) pA2
Referenc
e

UFP-101

Competitio

n Binding

([³H]N/OFQ

)

CHO-

hNOP

10.14 ±

0.09
0.072 - [6]

UFP-101

Competitio

n Binding

([³H]UFP-

101)

CHO-

hNOP
9.97 0.107 - [7]

UFP-101

Competitio

n Binding

([³H]UFP-

101)

Rat

Cerebrocor

tex

10.12 0.076 - [7]

UFP-101

GTPγS

Binding (vs

N/OFQ)

CHO-

hNOP
- - 8.4 - 9.0 [6]

Nociceptin/

Orphanin

FQ

(N/OFQ)

Competitio

n Binding

([³H]N/OFQ

)

CHO-

hNOP
- - - [6]

[Arg¹⁴,Lys¹⁵

]N/OFQ

Competitio

n Binding

([³H]N/OFQ

)

CHO-

hNOP
- - - [6]

[Nphe¹]N/O

FQ(1-13)-

NH₂

GTPγS

Binding (vs

N/OFQ)

CHO-

hNOP
- - 7.33 ± 0.08 [6]
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CHO-hNOP: Chinese Hamster Ovary cells stably expressing the human NOP receptor.

Signaling Pathway of the NOP Receptor
The NOP receptor primarily couples to the Gi/o family of G-proteins.[5] Upon agonist binding,

the receptor undergoes a conformational change, leading to the activation of the Gi/o protein.

This initiates several downstream signaling cascades, most notably the inhibition of adenylyl

cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The activated G-

protein βγ subunits can also modulate ion channel activity, leading to the inhibition of voltage-

gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[2][3][8] Furthermore,

NOP receptor activation has been shown to stimulate mitogen-activated protein kinase (MAPK)

pathways.[2][8] UFP-101, as a competitive antagonist, blocks the initiation of these signaling

events by preventing agonist binding.
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Experimental Protocols
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This protocol describes how to determine the binding affinity (Ki) of a test compound for the

NOP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]UFP-101
or [³H]N/OFQ) for binding to the receptor.

Materials and Reagents:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the human NOP receptor (CHO-hNOP) or rat brain tissue.[1][7]

Radioligand: [³H]UFP-101 (antagonist) or [³H]N/OFQ (agonist).

Test Compound: UFP-101 (as a control antagonist) or other experimental compounds.

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM) or another

suitable NOP receptor ligand.[10]

96-well microplates.

Glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI)).

Cell harvester or vacuum filtration manifold.

Scintillation cocktail.

Liquid scintillation counter.
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Procedure:

Membrane Preparation: Homogenize CHO-hNOP cells or brain tissue in ice-cold lysis buffer.

Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by

resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in binding buffer

and determine the protein concentration.[9]

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding,

and competition binding.

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and

binding buffer.

Non-specific Binding: Add membrane preparation, radioligand, and a saturating

concentration of unlabeled N/OFQ (e.g., 1 µM).

Competition Binding: Add membrane preparation, radioligand, and varying concentrations

of the test compound (e.g., UFP-101).

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to

reach equilibrium.[9][10]

Filtration: Terminate the binding reaction by rapid filtration through PEI-soaked glass fiber

filters using a cell harvester. This separates the membrane-bound radioligand from the free

radioligand.

Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding as a function of the log concentration of the test

compound.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the NOP

receptor. In the presence of an agonist, the receptor promotes the exchange of GDP for

[³⁵S]GTPγS on the Gα subunit. As a non-hydrolyzable GTP analog, [³⁵S]GTPγS becomes

trapped on the G-protein, and its incorporation can be quantified. UFP-101, as an antagonist,

will not stimulate [³⁵S]GTPγS binding but will inhibit the stimulation caused by an agonist.

Materials and Reagents:

Receptor Source: Membranes from CHO-hNOP cells.

Radioligand: [³⁵S]GTPγS.

Agonist: N/OFQ or another NOP receptor agonist.

Antagonist: UFP-101.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[11]

GDP: Guanosine 5'-diphosphate.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Other materials are similar to the radioligand binding assay.

Procedure:
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Membrane Preparation: Prepare membranes as described in the radioligand binding assay

protocol.

Assay Setup: In a 96-well plate, add the following in order:

Assay buffer.

Membrane preparation.

GDP (e.g., 10-30 µM final concentration).[12]

For antagonist determination, add varying concentrations of UFP-101 followed by a fixed

concentration of an agonist (e.g., N/OFQ at its EC₅₀ or EC₈₀). For agonist characterization,

add varying concentrations of the agonist.

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM

final concentration).

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

Filtration and Counting: Terminate the reaction and process the samples as described in the

radioligand binding assay protocol.

Data Analysis:

Calculate the net agonist-stimulated [³⁵S]GTPγS binding.

For antagonist characterization, plot the percentage of agonist-stimulated binding against

the log concentration of UFP-101 to determine its IC₅₀.

The antagonist dissociation constant (Kb) can be calculated using the Schild equation for

competitive antagonists.

Conclusion
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UFP-101 is a critical pharmacological tool for investigating the NOP receptor system. The

detailed protocols provided herein for radioligand competition binding and GTPγS binding

assays will enable researchers to accurately characterize the interaction of novel compounds

with the NOP receptor, thereby facilitating drug discovery and a deeper understanding of the

receptor's function. The high affinity and selectivity of UFP-101 make it an excellent standard

for these assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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